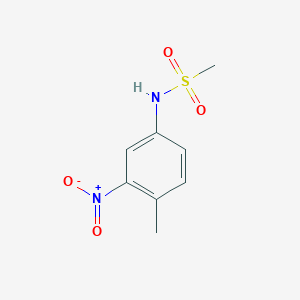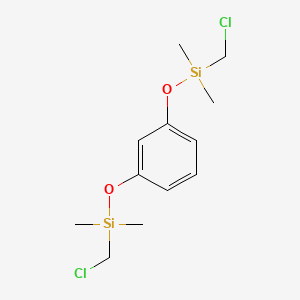
1,3-Bis(chloromethyldimethylsiloxy)benzene
Vue d'ensemble
Description
1,3-Bis(chloromethyldimethylsiloxy)benzene is an organosilicon compound with the molecular formula C12H20Cl2O2Si2 and a molecular weight of 323.36 g/mol . This compound is characterized by the presence of two chloromethyl groups attached to dimethylsiloxy groups, which are in turn bonded to a benzene ring. It is primarily used in research and development settings and has various applications in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyldimethylsiloxy)benzene can be synthesized through a multi-step process involving the reaction of 1,3-dihydroxybenzene with chloromethyl dimethylchlorosilane. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chloromethyl and siloxy groups .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(chloromethyldimethylsiloxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The siloxy groups can be hydrolyzed to form silanols.
Condensation: The compound can participate in condensation reactions to form siloxane linkages.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions typically occur under mild conditions with the use of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Water or aqueous acid can be used to hydrolyze the siloxy groups.
Condensation: Catalysts such as acids or bases can facilitate the formation of siloxane linkages.
Major Products Formed
Nucleophilic substitution: Substituted benzene derivatives with various functional groups.
Hydrolysis: Silanols and benzene derivatives.
Condensation: Polysiloxanes and siloxane-linked benzene derivatives.
Applications De Recherche Scientifique
1,3-Bis(chloromethyldimethylsiloxy)benzene has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the preparation of siloxane-based polymers and materials with unique properties.
Biological Research: It can be used to modify biomolecules for various applications, including drug delivery and imaging.
Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 1,3-Bis(chloromethyldimethylsiloxy)benzene involves its reactivity with nucleophiles and its ability to form siloxane linkagesThe siloxy groups can undergo hydrolysis and condensation reactions, leading to the formation of silanols and siloxane linkages, respectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(chloromethyldimethylsiloxy)benzene
- 1,2-Bis(chloromethyldimethylsiloxy)benzene
- 1,3-Bis(trimethylsiloxy)benzene
Uniqueness
1,3-Bis(chloromethyldimethylsiloxy)benzene is unique due to the specific positioning of the chloromethyl and dimethylsiloxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 1,4-Bis(chloromethyldimethylsiloxy)benzene, the 1,3-isomer exhibits different reactivity patterns and can form distinct products in chemical reactions .
Propriétés
IUPAC Name |
chloromethyl-[3-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl2O2Si2/c1-17(2,9-13)15-11-6-5-7-12(8-11)16-18(3,4)10-14/h5-8H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQWZASYSJFRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)OC1=CC(=CC=C1)O[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373494 | |
| Record name | 1,3-Bis(chloromethyldimethylsiloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203785-58-4 | |
| Record name | 1,3-Bis(chloromethyldimethylsiloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


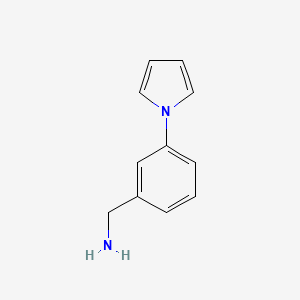
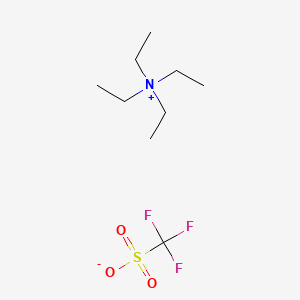
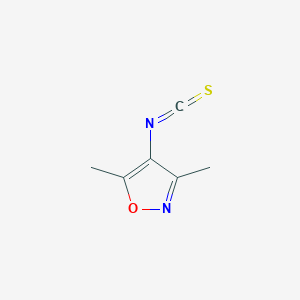
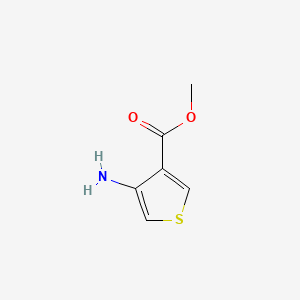
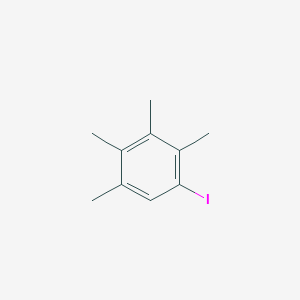
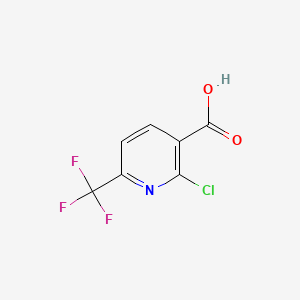
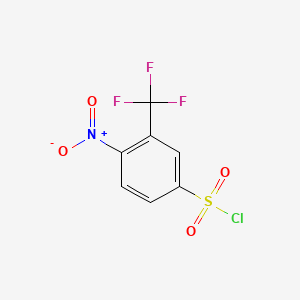
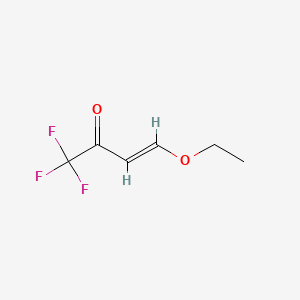
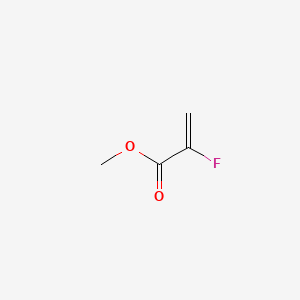

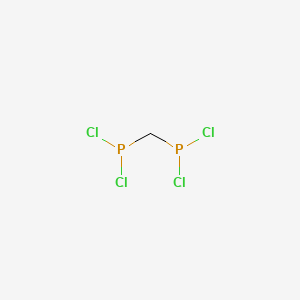
![2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1586477.png)
